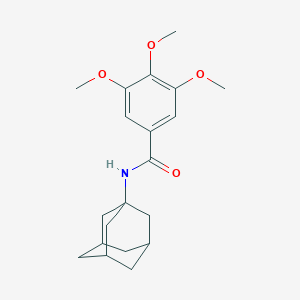
N-(1-adamantyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-3,4,5-trimethoxybenzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in Japan in 2012 and has since gained popularity as a research chemical in the scientific community. ADB-CHMINACA is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-(1-adamantyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, inflammation, and other physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis and colitis. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1-adamantyl)-3,4,5-trimethoxybenzamide is a synthetic cannabinoid and may have different pharmacological effects compared to endogenous cannabinoids. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in various neurological and inflammatory diseases. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in cancer therapy warrants further investigation.
Synthesemethoden
The synthesis of N-(1-adamantyl)-3,4,5-trimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1-adamantyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C20H27NO4 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H27NO4/c1-23-16-7-15(8-17(24-2)18(16)25-3)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
WKWOIXOXUWQHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





